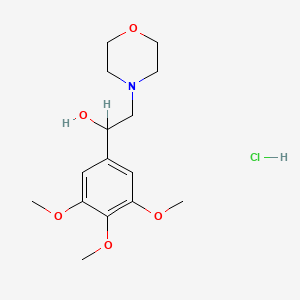
alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride is a chemical compound that features a trimethoxyphenyl group, a morpholine ring, and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride.
Morpholine Ring Formation: The amine is reacted with an epoxide to form the morpholine ring.
Hydrochloride Salt Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the morpholine ring, leading to various reduced derivatives.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced aromatic or morpholine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin and heat shock protein 90, which are crucial for cell division and stress response.
Receptor Modulation: It modulates receptors involved in neurotransmission, such as gamma-aminobutyric acid (GABA) receptors, influencing neuronal activity.
Pathway Interference: The compound interferes with signaling pathways like the thioredoxin reductase pathway, affecting cellular redox balance.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but lacks the morpholine ring and ethanol moiety.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, featuring the same aromatic ring structure.
Morpholine: Contains the morpholine ring but lacks the trimethoxyphenyl group and ethanol moiety.
Uniqueness
Alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride is unique due to its combination of the trimethoxyphenyl group, morpholine ring, and ethanol moiety. This unique structure contributes to its diverse bioactivity and potential therapeutic applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
23771-25-7 |
|---|---|
分子式 |
C15H24ClNO5 |
分子量 |
333.81 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-1-(3,4,5-trimethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C15H23NO5.ClH/c1-18-13-8-11(9-14(19-2)15(13)20-3)12(17)10-16-4-6-21-7-5-16;/h8-9,12,17H,4-7,10H2,1-3H3;1H |
InChI 键 |
NBZHVJOCPIMXEO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN2CCOCC2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















